Abacavir 5'-phosphate
Description
Initial Phosphorylation of Abacavir (B1662851) by Adenosine (B11128) Phosphotransferase (ADK)
The first phosphorylation of abacavir is catalyzed by adenosine phosphotransferase (ADK), an enzyme encoded by the ADK gene. pharmgkb.orgnih.gov This reaction converts abacavir into abacavir 5'-monophosphate. pharmgkb.orgnih.gov
The enzymatic reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine monophosphate (AMP), to abacavir. reactome.org This process results in the formation of abacavir 5'-monophosphate and adenosine. reactome.org The enzyme exhibits high specificity for adenosine and abacavir as substrates. reactome.org It is noteworthy that no di- or triphosphates of abacavir have been detected in cells, indicating that the subsequent metabolic steps proceed after the deamination of abacavir 5'-monophosphate. pharmgkb.orgnih.govnih.gov
While the pharmacogenetics of abacavir are predominantly associated with the HLA-B gene, variations in genes encoding metabolizing enzymes like ADK could theoretically influence the rate of abacavir's metabolic activation. pharmgkb.orgnih.gov However, specific studies detailing the impact of ADK genetic variants on the efficacy of abacavir are not extensively documented. nih.gov The primary focus of pharmacogenetic research on abacavir has been on the prevention of hypersensitivity reactions mediated by the HLA-B*57:01 allele. nih.govwho.int
Deamination of Abacavir 5'-monophosphate to Carbovir (B1146969) 5'-monophosphate
Following its formation, abacavir 5'-monophosphate undergoes deamination to yield carbovir 5'-monophosphate. researchgate.netpharmgkb.orgnih.gov This conversion is a critical step in the anabolic pathway leading to the active antiviral agent. nih.gov
The enzyme responsible for the deamination of abacavir 5'-monophosphate has been identified as a cytosolic deaminase, specifically adenosine deaminase-like protein 1 (ADAL1). reactome.orgnih.govresearchgate.net This enzyme is also referred to as abacavir 5'-monophosphate deaminase. researchgate.net ADAL1 is involved in nucleotide metabolism and has been shown to catalyze the hydrolytic deamination of N6-substituted purine (B94841) 5'-monophosphate analogs. researchgate.netcreative-biolabs.comatomic-lab.org
The deamination reaction catalyzed by ADAL1 involves the removal of an amine group from the purine ring of abacavir 5'-monophosphate. immunopaedia.org.za This results in the formation of carbovir 5'-monophosphate. researchgate.netimmunopaedia.org.za The subsequent phosphorylation of carbovir 5'-monophosphate to its diphosphate (B83284) and then triphosphate forms is carried out by other cellular kinases, ultimately leading to the active drug, carbovir 5'-triphosphate. pharmgkb.orgnih.govnih.gov
Minor Anabolic Pathways for Carbovir 5'-monophosphate Formation
While the primary pathway involves the phosphorylation of abacavir followed by deamination, minor metabolic routes for the formation of carbovir 5'-monophosphate exist. pharmgkb.orgnih.gov One such alternative pathway involves the transformation of abacavir into carbovir first, which is then phosphorylated by inosine (B1671953) phosphotransferase to form carbovir 5'-monophosphate. pharmgkb.orgnih.gov These minor pathways are estimated to account for less than 2% of the total intracellular anabolism of abacavir. pharmgkb.orgnih.gov
Data Tables
Table 1: Key Enzymes in the Intracellular Anabolism of Abacavir
| Enzyme | Gene | Function | Substrate(s) | Product(s) |
| Adenosine Phosphotransferase | ADK | Initial phosphorylation of abacavir | Abacavir, AMP | Abacavir 5'-monophosphate, Adenosine |
| Adenosine Deaminase-like Protein 1 | ADAL1 | Deamination of abacavir 5'-monophosphate | Abacavir 5'-monophosphate | Carbovir 5'-monophosphate |
| Inosine Phosphotransferase | - | Minor pathway phosphorylation | Carbovir | Carbovir 5'-monophosphate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOXVWMECPEJS-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332856 | |
| Record name | Abacavir 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-77-4 | |
| Record name | Abacavir 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abacavir 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Intracellular Anabolism and Phosphorylation Pathways Leading to Abacavir 5 Phosphate
Minor Anabolic Pathways for Carbovir (B1146969) 5'-monophosphate Formation
Contribution of Inosine (B1671953) Phosphotransferase in Alternative Conversion
This alternative conversion begins with the transformation of abacavir (B1662851) into its related nucleoside analogue, carbovir. pharmgkb.orgnih.gov Subsequently, the enzyme inosine phosphotransferase directly phosphorylates carbovir to yield carbovir 5'-monophosphate. pharmgkb.orgnih.govasm.org This pathway effectively bypasses the initial formation of abacavir 5'-phosphate and the subsequent deamination step that characterizes the main metabolic route.
Table 2: Alternative Conversion Pathway via Inosine Phosphotransferase
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Abacavir | (Unspecified transformation) | Carbovir |
| 2 | Carbovir | Inosine Phosphotransferase | Carbovir 5'-monophosphate (CBV-MP) |
Subsequent Phosphorylation and Formation of the Pharmacologically Active Metabolite from Carbovir 5 Monophosphate
Conversion of Carbovir (B1146969) 5'-monophosphate to Carbovir 5'-diphosphate by Guanylate Kinase (GUK1)
The first step in this subsequent phosphorylation is the conversion of carbovir 5'-monophosphate to carbovir 5'-diphosphate. This reaction is catalyzed by the enzyme guanylate kinase (GUK1), also known as GMP kinase. uniprot.org GUK1 is an essential cellular enzyme responsible for the phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP). uniprot.org In the context of abacavir's metabolism, GUK1 recognizes (-)-carbovir (B125634) 5'-monophosphate as a substrate, transferring a phosphate (B84403) group from ATP to form (-)-carbovir 5'-diphosphate. pharmgkb.orgnih.gov
A crucial aspect of this phosphorylation step is the pronounced stereo-selectivity of guanylate kinase. nih.gov The enzyme demonstrates a significant preference for the (-)-enantiomer of carbovir 5'-monophosphate over the (+)-enantiomer. Research findings have quantified this preference, indicating that (-)-carbovir 5'-monophosphate is a remarkably more efficient substrate for GUK1. Specifically, it has been reported to be 7,000 times more efficient as a substrate for GMP kinase than the (+)-carbovir monophosphate. pharmgkb.orgnih.govnih.govresearcher.lifeebi.ac.uk This high degree of selectivity is a key determinant in the metabolic pathway, ensuring that primarily the (-)-enantiomer of carbovir diphosphate is formed and carried forward for the final phosphorylation step. nih.gov
Triphosphorylation of Carbovir 5'-diphosphate to Carbovir 5'-triphosphate (CBV-TP) by Cellular Kinases
The final phosphorylation event, the conversion of carbovir 5'-diphosphate to the active carbovir 5'-triphosphate (CBV-TP), is not performed by a single enzyme but by various cellular kinases. pharmgkb.orgnih.gov These enzymes transfer a phosphate group, typically from ATP, to carbovir 5'-diphosphate, yielding the active triphosphate metabolite. researchgate.netnih.gov The enzymes implicated in this step include creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate kinases, and phosphoglycerate kinase. pharmgkb.orgnih.govnih.gov
Creatine kinases (CK), enzymes that play a central role in cellular energy homeostasis by catalyzing the reversible reaction between phosphocreatine (B42189) and ADP to generate ATP, contribute to the formation of CBV-TP. nih.gov Studies have shown that creatine kinase can phosphorylate carbovir 5'-diphosphate. nih.gov Research indicates that this phosphorylation occurs at similar rates for both the (+) and (-) enantiomers of carbovir diphosphate, showing a lack of stereoselectivity at this stage. nih.govresearcher.lifeebi.ac.uk
Pyruvate kinases (PK) are key glycolytic enzymes that catalyze the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to produce ATP and pyruvate. wikipedia.org These enzymes also participate in the phosphorylation of carbovir 5'-diphosphate. nih.gov Similar to creatine kinases, pyruvate kinases phosphorylate both the (+) and (-) enantiomers of carbovir diphosphate at comparable rates, demonstrating no significant enantiomeric preference. nih.govresearcher.lifeebi.ac.uk
Nucleoside diphosphate kinases (NME, or NDPK) are responsible for catalyzing the exchange of terminal phosphates between different nucleoside diphosphates and triphosphates, thereby maintaining the intracellular balance of nucleotide triphosphates. wikipedia.orgebi.ac.uk NME enzymes are involved in the conversion of carbovir 5'-diphosphate to its triphosphate form. pharmgkb.orgnih.govnatap.org In contrast to creatine and pyruvate kinases, nucleoside-diphosphate kinase exhibits a preference for the (-)-enantiomer of carbovir diphosphate, further contributing to the selective formation of the active (-)-CBV-TP. nih.govresearcher.lifeebi.ac.uk
Phosphoglycerate kinase (PGK1) is another glycolytic enzyme that catalyzes a reversible, ATP-generating step: the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP. nih.govwikipedia.org PGK1 has also been identified as one of the cellular kinases capable of phosphorylating carbovir 5'-diphosphate to yield CBV-TP. pharmgkb.orgnih.govnih.gov Like creatine kinase and pyruvate kinase, phosphoglycerate kinase phosphorylates both enantiomers of carbovir diphosphate at similar rates. nih.govresearcher.lifeebi.ac.uk
Data on Kinase Activity
The table below summarizes the stereo-selective properties of the cellular kinases involved in the phosphorylation of carbovir nucleotides.
| Phosphorylation Step | Substrate | Enzyme | Stereoselectivity | Finding | Citation |
| Monophosphate to Diphosphate | Carbovir 5'-monophosphate | Guanylate Kinase (GUK1) | High | (-)-enantiomer is a 7,000x more efficient substrate than the (+)-enantiomer. | pharmgkb.orgnih.govebi.ac.uk |
| Diphosphate to Triphosphate | Carbovir 5'-diphosphate | Creatine Kinase (CK) | Low / None | Phosphorylates both (+) and (-) enantiomers at similar rates. | nih.govresearcher.life |
| Diphosphate to Triphosphate | Carbovir 5'-diphosphate | Pyruvate Kinase (PK) | Low / None | Phosphorylates both (+) and (-) enantiomers at similar rates. | nih.govresearcher.life |
| Diphosphate to Triphosphate | Carbovir 5'-diphosphate | Nucleoside Diphosphate Kinase (NME) | Preferential | Preferentially phosphorylates the (-)-enantiomer. | nih.govresearcher.lifeebi.ac.uk |
| Diphosphate to Triphosphate | Carbovir 5'-diphosphate | Phosphoglycerate Kinase (PGK1) | Low / None | Phosphorylates both (+) and (-) enantiomers at similar rates. | nih.govresearcher.life |
Function of Phosphoenolpyruvate Carboxykinase (PCK1)
Phosphoenolpyruvate carboxykinase 1 (PCK1), a cytosolic enzyme, is one of the key cellular kinases involved in the final phosphorylation step of abacavir's activation pathway. pharmgkb.orgnih.govmaayanlab.cloud Its primary metabolic function is to catalyze the reversible decarboxylation and phosphorylation of oxaloacetate (OAA) to form phosphoenolpyruvate (PEP), serving as a rate-limiting step in gluconeogenesis. uniprot.org
In the context of abacavir's intracellular metabolism, PCK1 contributes to the conversion of carbovir 5'-diphosphate to the active carbovir 5'-triphosphate. pharmgkb.orgnih.gov While PCK1 is a recognized contributor to this process, it is one of several ubiquitous cellular kinases that can perform this vital phosphorylation. Other enzymes implicated in the formation of carbovir 5'-triphosphate from its diphosphate precursor include creatine kinases, pyruvate kinases, phosphoglycerate kinase (PGK1), and nucleoside diphosphate kinases. pharmgkb.orgnih.govnih.gov The collective action of these enzymes ensures the sufficient production of the active triphosphate metabolite required for its antiviral effect.
Data Tables
Table 1: Cellular Kinases in the Final Phosphorylation of Carbovir 5'-diphosphate
| Enzyme | Abbreviation | Role in Abacavir (B1662851) Metabolism |
| Phosphoenolpyruvate Carboxykinase | PCK1 | Catalyzes the phosphorylation of carbovir 5'-diphosphate to carbovir 5'-triphosphate. pharmgkb.orgnih.gov |
| Creatine Kinase | CK | Catalyzes the phosphorylation of carbovir 5'-diphosphate to carbovir 5'-triphosphate. pharmgkb.orgnih.govnih.gov |
| Pyruvate Kinase | PK | Catalyzes the phosphorylation of carbovir 5'-diphosphate to carbovir 5'-triphosphate. pharmgkb.orgnih.govnih.gov |
| Phosphoglycerate Kinase | PGK1 | Catalyzes the phosphorylation of carbovir 5'-diphosphate to carbovir 5'-triphosphate. pharmgkb.orgnih.govnih.gov |
| Nucleoside Diphosphate Kinase | NME/NDPK | Catalyzes the phosphorylation of carbovir 5'-diphosphate to carbovir 5'-triphosphate. pharmgkb.orgnih.govnih.gov |
Mentioned Compounds
Molecular Mechanism of Action of Carbovir 5 Triphosphate Active Metabolite in the Abacavir 5 Phosphate Pathway
Competitive Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT)
Carbovir (B1146969) 5'-triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase. nih.govnih.gov It vies with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for binding to the active site of the enzyme. The potency of this inhibition is comparable to that of other well-established nucleoside reverse transcriptase inhibitors. nih.gov Studies have shown that carbovir 5'-triphosphate is a potent inhibitor of HIV-1 RT, with Ki values similar to those of zidovudine (B1683550) triphosphate (AZT-TP) and dideoxyguanosine triphosphate (ddGTP). nih.gov
| Compound | Ki Value (µM) | Reference |
|---|---|---|
| Carbovir 5'-triphosphate | ~1 | nih.gov |
| AZT-TP | Similar to Carbovir-TP | nih.gov |
| ddGTP | Similar to Carbovir-TP | nih.gov |
The efficacy of carbovir 5'-triphosphate as a competitive inhibitor stems from its close structural resemblance to the natural nucleoside, deoxyguanosine-5'-triphosphate (dGTP). nih.govacs.org Carbovir 5'-triphosphate is a guanosine (B1672433) analogue, meaning it possesses a guanine (B1146940) base similar to dGTP. nih.govacs.org However, a key structural modification exists in its sugar moiety; the deoxyribose ring of dGTP is replaced by a carbocyclic ring in carbovir 5'-triphosphate. nih.govacs.org This structural mimicry allows it to be recognized and bound by the active site of HIV-1 reverse transcriptase.
Incorporation into Nascent Viral DNA
Beyond competitive binding, carbovir 5'-triphosphate also serves as a substrate for HIV-1 reverse transcriptase, leading to its incorporation into the growing viral DNA chain. nih.govnih.gov The kinetic constants for the incorporation of carbovir 5'-triphosphate into DNA by HIV-1 RT are similar to those for its natural counterpart, dGTP. nih.govumn.edu This indicates that the viral enzyme can efficiently utilize the analog as a building block during DNA synthesis. Once incorporated, the molecule exists as carbovir 5'-monophosphate within the DNA strand. nih.gov
Mechanism of Obligate DNA Chain Termination
The incorporation of carbovir 5'-monophosphate into the nascent viral DNA is the pivotal event that leads to the termination of DNA synthesis. nih.govacs.org This process is known as obligate chain termination, as the structure of the incorporated molecule makes further elongation of the DNA strand impossible. mdpi.com
The critical feature of carbovir 5'-triphosphate that dictates its chain-terminating ability is the absence of a 3'-hydroxyl (-OH) group on its carbocyclic ring. mdpi.commdpi.com In normal DNA synthesis, the 3'-hydroxyl group of the preceding nucleotide is essential for the formation of a phosphodiester bond with the incoming nucleoside triphosphate. wikipedia.orglibretexts.org This bond is formed through a condensation reaction, linking the 5' phosphate (B84403) group of the new nucleotide to the 3' carbon of the existing chain. wikipedia.orgidtdna.com Since carbovir 5'-monophosphate lacks this 3'-hydroxyl group, the formation of the subsequent phosphodiester linkage is chemically impossible, leading to an immediate and irreversible halt in DNA chain elongation. mdpi.commdpi.com
Selective Inhibition of Viral Reverse Transcriptase Compared to Host DNA Polymerases
A crucial aspect of the therapeutic utility of abacavir (B1662851), and by extension its active metabolite carbovir 5'-triphosphate, is its selective action against the viral reverse transcriptase over host cellular DNA polymerases. nih.gov Studies have demonstrated that carbovir 5'-triphosphate is a highly selective inhibitor of reverse transcriptases with minimal to no effect on human DNA polymerases alpha, beta, and gamma. nih.govnih.gov This selectivity is vital as it minimizes interference with the host's normal cellular processes, such as DNA replication and repair. While other nucleoside analogs like AZT-TP and ddGTP also inhibit HIV-1 RT, they can exhibit a lesser degree of selectivity by also inhibiting cellular DNA polymerases beta and gamma. nih.gov
| Enzyme | Inhibitory Effect of Carbovir 5'-triphosphate | Reference |
|---|---|---|
| HIV-1 Reverse Transcriptase | Potent Inhibition | nih.gov |
| Human DNA Polymerase α | Not a potent inhibitor | nih.gov |
| Human DNA Polymerase β | Not a potent inhibitor | nih.gov |
| Human DNA Polymerase γ | Not a potent inhibitor | nih.gov |
Molecular Basis of Resistance to Abacavir Metabolites
Elucidation of Reverse Transcriptase Mutations
The development of resistance to abacavir (B1662851) is often associated with the emergence of specific mutations in the gene encoding HIV-1 reverse transcriptase. oup.comnih.goveuropa.eu These mutations alter the enzyme's structure, reducing its affinity for the active metabolite of abacavir, carbovir (B1146969) 5'-triphosphate (CBVTP), thereby diminishing the drug's efficacy. acs.orgthebodypro.com Several key mutations have been identified through in vitro and in vivo studies, including K65R, L74V, Y115F, and M184V. nih.goveuropa.eupenta-id.org The presence of multiple mutations is often required to confer a clinically significant level of resistance. europa.eueuropa.eu
Characterization of the Methionine 184 to Valine (M184V) Mutation
The M184V mutation is one of the most frequently observed mutations associated with abacavir resistance. nih.govresearchgate.net This mutation involves the substitution of the amino acid methionine at position 184 of the reverse transcriptase enzyme with valine. nih.govacs.org While it is a primary mutation selected by lamivudine (B182088) and emtricitabine, it also contributes to resistance against abacavir. thebodypro.comresearchgate.net The M184V mutation is known to reduce the incorporation of CBVTP into the growing viral DNA chain, a key step in the drug's mechanism of action. nih.govacs.orgcapes.gov.br
Interestingly, the M184V mutation can have a dual effect. While conferring resistance to some nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir, it can increase susceptibility to others, such as zidovudine (B1683550) and tenofovir. thebodypro.comresearchgate.net The presence of M184V alone may only confer low-level resistance to abacavir; however, when combined with other mutations, such as those associated with zidovudine resistance, it can lead to high-level abacavir resistance. nih.gov
Impact of M184V on Carbovir 5'-triphosphate Utilization Efficiency
The M184V mutation directly impacts the efficiency with which HIV reverse transcriptase can utilize carbovir 5'-triphosphate (CBVTP) as a substrate. nih.govacs.orgcapes.gov.br Pre-steady-state kinetic analyses have shown that the M184V-mutated reverse transcriptase (RT(M184V)) exhibits a decreased efficiency of CBVTP incorporation compared to the wild-type enzyme (RT(WT)). nih.govacs.orgcapes.gov.br This suggests that the mutation confers resistance at the level of incorporating the abacavir monophosphate into the viral DNA. nih.govebi.ac.ukacs.orgcapes.gov.br
Studies have demonstrated that even with the wild-type enzyme, CBVTP is a relatively poor substrate compared to the natural substrate, dGTP. nih.govacs.orgcapes.gov.br The presence of the M184V mutation further diminishes this incorporation efficiency. nih.govacs.orgcapes.gov.br This reduced utilization of the active drug metabolite is a key molecular mechanism underlying abacavir resistance conferred by the M184V mutation. nih.govacs.orgcapes.gov.br
Role of Cellular Enzyme Alterations in Modulating Resistance
Beyond viral mutations, alterations in host cellular enzymes can also play a role in modulating resistance to abacavir. researchgate.netoup.com The intracellular activation of abacavir to its active triphosphate form is a critical step that relies on a series of cellular enzymes. oncohemakey.com Mutations in the genes encoding these enzymes can affect the metabolic pathway, leading to reduced levels of the active drug and consequently, drug resistance. researchgate.net
Effects of Mutations in Adenosine (B11128) Deaminase-like Protein 1 (ADAL1)
Adenosine deaminase-like protein 1 (ADAL1) is a cellular enzyme that has been identified as playing a role in the metabolism of purine (B94841) nucleotide analogs, including abacavir. researchgate.netresearchgate.net Specifically, ADAL1 is involved in the deamination of abacavir 5'-monophosphate. researchgate.net Research has shown that mutations in the gene for ADAL1 can lead to resistance to certain nucleotide analogs. researchgate.netresearchgate.net For instance, mutations H286R and S180N in the ADAL gene were found in resistant cells and negatively impacted the enzyme's activity. researchgate.net Reintroducing the wild-type ADAL gene into these resistant cells was able to restore their sensitivity to the drug, highlighting the enzyme's crucial role in the drug's activation pathway. researchgate.net This suggests that ADAL1 is an important pharmacological target for the activation of certain nucleoside and nucleotide analogs. researchgate.net
Analytical Methodologies for Research on Abacavir 5 Phosphate and Associated Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of Abacavir (B1662851) 5'-phosphate and its associated metabolites from complex biological matrices. The polarity of these phosphorylated compounds presents unique challenges that are often addressed by specialized chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of abacavir and its metabolites. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing C18 columns for separation. nih.govoup.comijrpc.com The development of these methods focuses on achieving adequate resolution between the parent drug and its various metabolites, which include the 5'-carboxylate and 5'-glucuronide, in addition to the intracellular phosphate (B84403) derivatives. nih.govamazonaws.com
Method development often involves optimizing the mobile phase composition to effectively separate these compounds. mdpi.com For instance, a simple reversed-phase HPLC assay was developed to measure abacavir and its two major metabolites, the 5'-glucuronide and 5'-carboxylate, in human urine and cerebrospinal fluid. nih.gov This method utilized a C18 column with ultraviolet (UV) detection at 295 nm. nih.gov More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed for the simultaneous quantification of multiple nucleoside reverse transcriptase inhibitors (NRTIs), including abacavir, in plasma and cerebrospinal fluid. nih.gov These methods often employ C18 columns and gradient elution to achieve rapid and sensitive analysis. mdpi.comnih.gov
Interactive Table: Examples of HPLC Conditions for Abacavir and Metabolite Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Analytes | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Gemini C18 (150 mm × 4.6 mm, 5-µm) | Acetonitrile and 10 mM ammonium (B1175870) formate, pH 3.0 (70:30, v/v) | 1.0 mL/min | MS/MS | Abacavir | oup.com |
| RP-HPLC | Inertsil ODS-3V (250 x 4.6 mm, 5.0μm) | Gradient with Mobile Phase A (Ammonium dihydrogen phosphate and Diammonium hydrogen phosphate buffers, pH 3.9) and Mobile Phase B (methanol) | 1.0 mL/min | UV (270 nm) | Abacavir and related compounds | eijppr.com |
| RP-HPLC | Hypersil C18 (250 x 4.6 mm, 5 μm) | Water:methanol (70:30 v/v) with potassium dihydrogen phosphate, pH 3.2 | Not specified | UV (270 nm) | Abacavir, Lamivudine (B182088), Zidovudine (B1683550) | sphinxsai.com |
| UHPLC | Acquity UPLC HSS T3 C18 | Gradient elution | Not specified | MS/MS | Abacavir, Emtricitabine, Lamivudine, Tenofovir, Zidovudine | nih.gov |
Mass Spectrometry for Metabolite Identification and Structural Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and structural characterization of Abacavir 5'-phosphate and its metabolites. ijrpc.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-level metabolites in complex biological samples. oup.comnih.gov
In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification. oup.com For abacavir, a common transition monitored is m/z 287.2 → 191.2 in positive ion mode. oup.comresearchgate.net The fragmentation patterns observed in the product ion mass spectra provide structural information that helps in the identification of metabolites. For instance, the characterization of degradation products of abacavir has been successfully performed using LC-MS/MS, identifying products with m/z values of 152, 151, 192, and 191. ijrpc.com This level of detailed structural analysis is essential for mapping the complete metabolic pathway of abacavir, including the formation and subsequent conversion of this compound.
Biochemical and Enzymatic Kinetic Assays for Substrate Utilization and Inhibition
Biochemical and enzymatic assays are indispensable for studying the kinetics of the enzymes involved in the metabolism of this compound. These assays provide critical data on substrate specificity, reaction rates, and potential inhibition, which are vital for understanding the efficiency of the metabolic activation pathway.
The intracellular conversion of abacavir to Abacavir 5'-monophosphate is the first key metabolic step. nih.govpharmgkb.org Subsequently, an enzyme identified as adenosine (B11128) deaminase-like protein isoform 1 (ADAL1), also known as abacavir monophosphate deaminase, catalyzes the deamination of Abacavir 5'-monophosphate to carbovir (B1146969) 5'-monophosphate. researchgate.net Kinetic studies of this enzyme are crucial. Recombinant human abacavir monophosphate deaminase has been shown to efficiently catalyze the hydrolytic deamination of N6-substituted purine (B94841) nucleoside monophosphates. researchgate.net
Kinetic parameters such as the Michaelis constant (K_M) and maximum reaction velocity (V_max) are determined to characterize the enzyme's affinity for its substrates and its catalytic efficiency. For example, studies on the degradation of abacavir under acidic conditions have followed apparent first-order kinetics. ijrpc.com Furthermore, kinetic assays have been used to investigate the impact of abacavir on the assembly of HLA-B*57:01 peptide complexes, revealing that the drug can differentially enhance the formation and selectively decrease the dissociation of certain peptide complexes. nih.gov
Interactive Table: Enzymes Involved in Abacavir Metabolism
| Metabolic Step | Enzyme | Gene | Function | Reference |
|---|---|---|---|---|
| Abacavir → Abacavir 5'-monophosphate | Adenosine phosphotransferase | ADK | Phosphorylation | nih.govpharmgkb.org |
| Abacavir 5'-monophosphate → Carbovir 5'-monophosphate | Abacavir monophosphate deaminase (ADAL1) | ADAL | Deamination | researchgate.net |
| Carbovir 5'-monophosphate → Carbovir 5'-diphosphate | Guanylate kinase | GUK1 | Phosphorylation | nih.gov |
| Carbovir 5'-diphosphate → Carbovir 5'-triphosphate | Various cellular kinases (e.g., Creatine (B1669601) kinases, Pyruvate (B1213749) kinases) | CK, PK | Phosphorylation | pharmgkb.org |
Spectroscopic Techniques for Structural Elucidation of Intermediates
Spectroscopic techniques play a significant role in the structural elucidation of metabolic intermediates of abacavir. While chromatography and mass spectrometry are primary tools for separation and identification, spectroscopic methods provide complementary information about the chemical structure of these compounds.
UV-Visible spectrophotometry is commonly used as a detection method in HPLC, where the absorbance at a specific wavelength (e.g., 285 nm for abacavir) is used for quantification. scispace.comscholarsresearchlibrary.com More advanced spectrophotometric methods, such as derivative spectroscopy and area under the curve (AUC) analysis, have also been developed for the estimation of abacavir. scholarsresearchlibrary.com
For more detailed structural confirmation, other spectroscopic techniques are employed. Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in a molecule. unmc.edu The chemical structure and purity of abacavir samples have been confirmed using techniques including IR and melting point studies. scispace.com These methods, while not typically used for direct analysis in complex biological matrices, are invaluable for characterizing reference standards and isolated metabolites, thereby supporting the data obtained from LC-MS and other techniques.
In Vitro Research Models and Cell Culture Studies of Abacavir 5 Phosphate Pathway Activity
Assessment of Antiviral Efficacy in Various Cell Culture Systems
Studies on HIV-1 and HIV-2 Replication
In vitro studies have demonstrated the potent activity of abacavir (B1662851) against both Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). The concentration of abacavir required to inhibit viral replication by 50% (EC50) in cell culture against laboratory strains of HIV-1, such as HIV-1IIIB and HIV-1BaL, ranged from 3.7 to 5.8 µM and 0.07 to 1.0 µM, respectively. drugbank.comijprajournal.com Against clinical isolates of HIV-1, the mean EC50 was found to be 0.26 ± 0.18 µM. drugbank.comijprajournal.com In MT4 cells, abacavir demonstrated similar activity against HIV-2, with an IC50 of 4.1 µmol/L. ijprajournal.com
The antiviral activity of abacavir has been evaluated in various cell types, including transformed T cell lines, monocyte/macrophage-derived lines, and primary cultures of activated peripheral blood lymphocytes (PBLs). europa.eu The mean EC50 for abacavir against laboratory strains HIV-1IIIB and HIV-1HXB2 was between 1.4 to 5.8 µM. europa.eu Furthermore, studies on HIV-1 isolates from different subtypes (CRF01_AE, CRF02_AG, and Subtype C) from untreated patients showed susceptibility to abacavir. europa.eu
Table 1: In Vitro Anti-HIV Activity of Abacavir
| Virus Strain/Isolate | Cell Line/Culture | EC50 / IC50 (µM) |
|---|---|---|
| HIV-1IIIB | Lymphoblastic cell lines | 3.7 - 5.8 |
| HIV-1BaL | Primary monocytes/macrophages | 0.07 - 1.0 |
| Clinical HIV-1 Isolates | Peripheral blood mononuclear cells | 0.26 ± 0.18 |
| HIV-2 | MT4 cells | 4.1 |
| HIV-1IIIB, HIV-1HXB2 | Various cell lines | 1.4 - 5.8 |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration.
Investigations into Hepatitis B Virus Activity
In vitro studies have indicated that abacavir exhibits some activity against the Hepatitis B Virus (HBV). In two separate experimental systems, the IC50 for abacavir against HBV was reported to be in the range of 4.7 to 7 µmol/L. ijprajournal.com However, it is noted that lamivudine (B182088), another NRTI often used in combination with abacavir, is active against HBV, while abacavir itself is considered to lack such activity. europa.eu Combination therapy with agents like tenofovir, which is active against HBV, is often recommended for co-infected patients. nih.gov
Evaluation Against Herpes Simplex Virus
Research into the efficacy of abacavir against Herpes Simplex Virus (HSV) has shown limited activity. One source suggests that abacavir 5'-phosphate inhibits the replication of the herpes virus by binding to the viral DNA polymerase. biosynth.com However, another study reported that abacavir demonstrated weak activity against human cytomegalovirus (a type of herpesvirus) but not against other herpes viruses. ijprajournal.com The primary mechanism of action of many anti-herpesviral drugs involves targeting the viral DNA polymerase. nih.gov
Elucidation of Synergistic and Additive Effects with Other Antiviral Agents in Co-Culture
The combination of antiviral agents is a cornerstone of HIV therapy. In vitro studies have been crucial in determining the nature of the interactions between abacavir and other antiretroviral drugs, specifically looking for synergistic (greater than additive effect), additive (combined effect equals the sum of individual effects), or antagonistic (less than additive effect) interactions. epo.org
Combinatorial Research with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
In cell culture, abacavir has demonstrated synergistic activity when combined with zidovudine (B1683550). drugbank.comijprajournal.com Additive effects have been observed when abacavir is combined with several other NRTIs, including didanosine, emtricitabine, lamivudine, and stavudine. drugbank.comijprajournal.com The triple combination of abacavir, lamivudine, and zidovudine has been shown to have synergistic efficacy against both zidovudine-sensitive and zidovudine-resistant HIV-1 isolates. ijprajournal.com No antagonistic combinations with other NRTIs have been reported for abacavir. ijprajournal.com
Table 2: In Vitro Interaction of Abacavir with Other NRTIs
| NRTI | Interaction with Abacavir |
|---|---|
| Zidovudine | Synergistic |
| Didanosine | Additive |
| Emtricitabine | Additive |
| Lamivudine | Additive |
| Stavudine | Additive |
| Tenofovir | Additive |
| Zalcitabine | Additive |
Combinatorial Research with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In vitro studies have also explored the combination of abacavir with non-nucleoside reverse transcriptase inhibitors (NNRTIs). Abacavir has been shown to have synergistic activity in cell culture when combined with the NNRTI nevirapine. drugbank.comijprajournal.com This suggests that combining abacavir with NNRTIs can be a viable strategy in antiretroviral therapy.
Combinatorial Research with Protease Inhibitors (PIs)
In vitro and clinical research has explored the combination of abacavir with various protease inhibitors (PIs) to assess synergistic, additive, or antagonistic effects and to establish the clinical efficacy of such regimens. In cell culture studies, abacavir has demonstrated synergistic activity against HIV-1 when used with the protease inhibitor amprenavir (B1666020). nih.gov Furthermore, its antiviral activity was not antagonized when combined with amprenavir in cell culture. viivexchange.com The potential for combining abacavir with PIs is enhanced by their different primary metabolic pathways. Abacavir is mainly metabolized by cytosolic alcohol dehydrogenase and glucuronidation, whereas PIs are primarily metabolized by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org This distinction suggests a lower likelihood of significant drug-drug interactions. nih.govpharmgkb.org
A 48-week, open-label clinical study involving 82 antiretroviral-naive HIV-1-infected adults investigated the efficacy and safety of abacavir administered in combination with one of five different protease inhibitors: indinavir, saquinavir, ritonavir, nelfinavir, or amprenavir. nih.gov The study demonstrated significant antiretroviral activity across all combination groups. nih.gov At the 48-week mark, a substantial proportion of subjects in each group achieved viral loads below 400 copies/mL and 50 copies/mL, respectively. nih.gov The median reductions in plasma HIV-1 RNA and increases in CD4 cell counts from baseline further underscored the potent effect of these combinations. nih.gov Preliminary findings from other research also suggest that combination regimens including abacavir and protease inhibitors are promising. ijprajournal.comresearchgate.net
Table 1: Efficacy of Abacavir in Combination with Various Protease Inhibitors at Week 48
| Protease Inhibitor | Proportion with HIV-1 RNA ≤ 50 copies/mL (%) | Median Reduction in HIV-1 RNA (log10 copies/mL) | Median Increase in CD4 Cell Count (cells/mm³) |
|---|---|---|---|
| Indinavir | 47 | -1.7 to -2.4 | 195 |
| Saquinavir | 56 | -1.7 to -2.4 | 131 |
| Ritonavir | 50 | -1.7 to -2.4 | 116 |
| Nelfinavir | 47 | -1.7 to -2.4 | 136 |
| Amprenavir | 44 | -1.7 to -2.4 | 259 |
Data sourced from a 48-week, open-label study of antiretroviral-naive HIV-1-infected adults. nih.gov
Dynamics of Intracellular Phosphorylated Metabolite Pools and Their Kinetics
The antiviral activity of abacavir is dependent on its intracellular conversion to the active metabolite, carbovir (B1146969) 5'-triphosphate (CBV-TP). This process begins with the phosphorylation of abacavir to abacavir 5'-monophosphate . pharmgkb.org This initial step is catalyzed by the enzyme adenosine (B11128) phosphotransferase. pharmgkb.org Following its formation, abacavir 5'-monophosphate is deaminated by a cytosolic enzyme, now identified as adenosine deaminase-like protein 1 (ADAL 1), to form (–)-carbovir 5'-monophosphate. nih.govresearchgate.net It is a critical feature of this pathway that no diphosphates or triphosphates of abacavir itself have been detected within cells. pharmgkb.orgnih.gov
The subsequent phosphorylation of (–)-carbovir 5'-monophosphate to (–)-carbovir 5'-diphosphate is carried out by the enzyme guanylate kinase (GUK1). nih.gov The final step, the conversion to the active (–)-carbovir 5'-triphosphate, can be catalyzed by a number of kinases, including pyruvate (B1213749) kinases and nucleoside diphosphate (B83284) kinases. nih.gov The kinetics of these intracellular metabolites are crucial for the drug's antiviral effect. The active moiety, CBV-TP, has a reported intracellular half-life of approximately 3.3 hours in CD4+ CEM cells, which is notably longer than the plasma half-life of the parent drug, abacavir. nih.gov This longer intracellular half-life helps to sustain the concentration of the active form of the drug within target cells. nih.gov
A study comparing different dosing regimens in HIV-infected subjects found that a 600 mg once-daily (QD) dose resulted in a 32% higher 24-hour area under the curve (AUC) and a 99% higher maximum concentration (Cmax) for intracellular CBV-TP compared to a 300 mg twice-daily (BID) regimen. researchgate.net However, the concentrations at the end of the dosing interval were comparable between the two regimens. researchgate.net
Table 2: Intracellular Carbovir-Triphosphate (CBV-TP) Pharmacokinetics
| Parameter | Abacavir 600 mg Once Daily (QD) | Abacavir 300 mg Twice Daily (BID) | Comparison (QD vs. BID) |
|---|---|---|---|
| CBV-TP AUC₀₋₂₄ (fmol·h/10⁶ cells) | Higher | Lower | 32% Higher with QD |
| CBV-TP Cmax (fmol/10⁶ cells) | Higher | Lower | 99% Higher with QD |
| CBV-TP Cτ (fmol/10⁶ cells) | Comparable | Similar values |
Data derived from a study comparing steady-state pharmacokinetics in HIV-infected subjects. researchgate.net AUC₀₋₂₄ = Area under the concentration-time curve from 0 to 24 hours; Cmax = Maximum concentration; Cτ = Concentration at the end of the dosing interval.
Investigation into the Metabolic Regulation of Cell Differentiation by Phosphate (B84403) Analogues in Model Systems
Growing evidence suggests that cellular metabolism plays a regulatory role in cell differentiation. wiserpub.com One experimental approach to studying this involves the use of phosphate analogues, which can modulate cellular differentiation by influencing the energy available for biosynthetic processes. wiserpub.com For example, analogues like thio-phosphate can increase the cellular energy charge by making RNA resistant to cellular nucleases, thereby reducing RNA turnover and saving energy. wiserpub.com This energy conservation can lead to an enhanced biosynthetic profile and influence transcriptional changes related to cell specialization. wiserpub.com
As a phosphate analogue itself, this compound and its subsequent metabolites fit within this theoretical framework. Research in specific model systems has shown that abacavir can influence cell differentiation pathways. A study investigating the effects of abacavir on osteoblast lineage cells found that abacavir, both alone and in a combination regimen, increased β-catenin activity, a key pathway in bone formation. researchgate.net In an in vivo mouse model, treatment with an abacavir-containing combination resulted in changes to bone mineral density (BMD) and bone structure, indicating a direct effect on skeletal cells. researchgate.net These findings provide a concrete example of abacavir modulating a specific cell differentiation process (osteogenesis). researchgate.net
Table 3: In Vivo Effects of Abacavir-Containing Regimen on Bone Parameters in a Mouse Model
| Bone Parameter | Effect Observed | Location |
|---|---|---|
| Cortical Area | Reduced | Femur |
| Cortical Thickness | Reduced | Femur |
Data sourced from a study on the effects of antiretrovirals on osteoblast lineage cells in C57BL/6 mice. researchgate.net
Further research in other model systems has shown that abacavir can interact with specific cellular signaling pathways. In isolated rat basilar arteries, abacavir was found to induce endothelium-dependent relaxation, likely through the activation of adenosine A2 receptors in endothelial cells. nih.gov This action demonstrates an influence on vascular cell function, providing additional evidence of the compound's ability to modulate cellular processes beyond its primary antiviral activity. nih.gov
Synthetic Chemistry Approaches to Abacavir 5 Phosphate and Its Analogs for Academic Research
Chemical Synthesis Pathways and Strategies for Abacavir (B1662851) 5'-phosphate
Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. immunopaedia.org.za Cellular enzymes first convert Abacavir to Abacavir 5'-monophosphate. pharmgkb.orgnih.gov This is followed by deamination to form carbovir (B1146969) 5'-monophosphate, which is then further phosphorylated by cellular kinases to the active metabolite, carbovir triphosphate (CBV-TP). immunopaedia.org.zapharmgkb.org While this biological phosphorylation is well-documented, chemical synthesis in a laboratory setting requires different strategies.
The direct chemical synthesis of nucleoside 5'-phosphates like Abacavir 5'-phosphate can be challenging due to the need for selective phosphorylation of the primary 5'-hydroxyl group in the presence of other reactive functional groups. General methods for the chemical phosphorylation of nucleosides are often adapted for specific analogues like Abacavir.
Common phosphorylation strategies that can be applied include:
The Yoshikawa procedure: This method utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as triethyl phosphate. It is a widely used and effective method for the one-step phosphorylation of unprotected nucleosides.
H-Phosphonate Chemistry: This approach involves the reaction of the nucleoside with an H-phosphonate monoester, followed by oxidation to the phosphate. This method offers good yields and is compatible with various protecting groups.
Phosphoramidite (B1245037) Approach: This technique, widely used in oligonucleotide synthesis, can also be adapted for the synthesis of monophosphates. It involves the reaction of the nucleoside with a phosphoramidite reagent, followed by oxidation.
A study focused on creating novel phosphorylated analogues of Abacavir for different therapeutic applications has been reported, indicating active research in the chemical synthesis of such compounds. nih.gov These synthetic efforts are crucial not only for producing the active metabolites for in vitro studies but also for developing prodrugs that might offer improved pharmacological profiles. For instance, general methods for synthesizing nucleoside 5'-di- and triphosphates have been reviewed, including approaches starting from the 5'-monophosphate, which could be a subsequent step after the initial chemical phosphorylation of Abacavir. mdpi.com
Table 1: General Chemical Phosphorylation Strategies
| Method | Phosphorylating Agent | Key Features |
| Yoshikawa Procedure | Phosphoryl chloride (POCl₃) | One-pot reaction, suitable for unprotected nucleosides. |
| H-Phosphonate Method | H-phosphonate monoesters | Good yields, involves an oxidation step. |
| Phosphoramidite Method | Phosphoramidite reagents | High efficiency, commonly used in nucleic acid chemistry. |
The synthesis of this compound for academic and research purposes is essential for studying its direct interaction with cellular enzymes and for use as an analytical standard. biosynth.com
Development of Deuterated or Isotope-Labeled Analogs for Mechanistic Tracing Studies
Isotope-labeled compounds are invaluable tools in drug discovery and development, particularly for mechanistic tracing, metabolic studies, and as internal standards in quantitative bioanalysis. medchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can help elucidate metabolic pathways without altering the fundamental chemical properties of the molecule.
Deuterated analogs of Abacavir, such as Abacavir-d4, have been synthesized and are used as internal standards for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com In Abacavir-d4, four hydrogen atoms on the cyclopropyl (B3062369) ring are replaced with deuterium. caymanchem.com
Table 2: Details of Deuterated Abacavir
| Compound | CAS Number | Molecular Formula | Key Application |
| Abacavir-d4 | 1260619-56-4 | C₁₄H₁₄D₄N₆O | Internal standard for bioanalytical quantification. caymanchem.comsimsonpharma.com |
The synthesis of deuterated pharmaceuticals has evolved to include more efficient methods. Flow chemistry, for example, offers advantages over traditional batch synthesis by providing precise control over reaction parameters. x-chemrx.com A continuous flow Raney nickel-catalyzed hydrogen isotope exchange (HIE) process has been successfully used to label complex pharmaceutical compounds, including Abacavir, with high deuterium incorporation. x-chemrx.comresearchgate.net This highlights the advancements in synthetic methodologies to produce isotope-labeled drugs for research. The development of such labeled compounds is critical for understanding the pharmacokinetics and metabolism of Abacavir, including the pathways leading to the formation of this compound and its subsequent metabolites. medchemexpress.com
Design and Synthesis of Novel Nucleoside Analogues Derived from the this compound Scaffold
The core structure of Abacavir, a carbocyclic nucleoside, serves as a versatile scaffold for the design and synthesis of novel analogues with potentially improved antiviral activity or different therapeutic applications. nih.gov Researchers have explored various modifications of the carbocyclic ring and the purine (B94841) base to understand structure-activity relationships (SAR) and to develop new drug candidates. chosun.ac.krnanobioletters.comresearchgate.net
Key synthetic strategies and novel analogues include:
4'-Substituted Analogues: Based on the success of other 4'-modified nucleosides, novel 4'-substituted carbocyclic uridine (B1682114) analogues have been synthesized from (-)-Vince lactam, a common starting material in carbocyclic nucleoside synthesis. mdpi.com These efforts aim to combine the structural features of carbocyclic nucleosides with modifications known to confer potent antiviral activity. mdpi.com
Branched-Chain Analogues: To investigate the steric and electronic effects on interaction with viral polymerases, 4'-ethynyl and 4'-cyclopropyl carbocyclic nucleoside analogues have been synthesized. chosun.ac.kr These modifications aim to create more potent inhibitors of viral replication. chosun.ac.kr
Isoxazoline-Fused Analogues: To increase lipophilicity, which may enhance access to the central nervous system, carbocyclic nucleosides containing a fused isoxazoline (B3343090) ring have been prepared. nih.gov This approach modifies the carbocyclic moiety to potentially improve the pharmacokinetic properties of the drug. nih.gov
Phosphorylated Derivatives: Novel phosphorylated analogues of Abacavir have been designed and synthesized to explore their efficacy against other viruses, such as the Newcastle disease virus. nih.gov This demonstrates the extension of the Abacavir scaffold beyond its use as an anti-HIV agent.
These synthetic explorations contribute to a deeper understanding of how structural modifications impact biological activity and provide a pipeline of new compounds for antiviral screening. tandfonline.com
Table 3: Examples of Novel Abacavir Analogues
| Analogue Type | Structural Modification | Rationale |
| 4'-Substituted | Addition of a substituent at the 4'-position of the carbocyclic ring. | To combine features of known active nucleosides. mdpi.com |
| Branched-Chain | Introduction of ethynyl (B1212043) or cyclopropyl groups at the 4'-position. | To enhance interaction with viral polymerases. chosun.ac.kr |
| Isoxazoline-Fused | Fusion of an isoxazoline ring to the carbocyclic moiety. | To increase lipophilicity. nih.gov |
| Phosphorylated | Direct chemical phosphorylation. | To investigate activity against other viruses. nih.gov |
Research into the Synthesis and Characterization of Related Impurities and Intermediates for Purity Standards
The synthesis and characterization of impurities and intermediates are critical for establishing purity standards for active pharmaceutical ingredients (APIs). Regulatory bodies require that impurities in drug substances be identified and controlled to ensure safety and efficacy. researchgate.net Impurities in Abacavir can arise from starting materials, the synthetic process, or degradation of the final product. daicelpharmastandards.com
Several potential impurities of Abacavir have been identified and synthesized for use as reference standards in analytical method development and validation. nih.gov These include:
Abacavir Related Compound A: ((4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol). axios-research.comhtsbiopharma.com
Abacavir Related Compound C (Abacavir 6-Chloro Analog): [(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl]methanol. synzeal.com
Abacavir Carboxylate: An oxidative metabolite and potential degradation product.
trans-Abacavir: A stereoisomer of Abacavir.
The synthesis of these impurities often involves modifying the main synthetic route to Abacavir or designing specific pathways to obtain the desired compound. For example, a facile synthesis of Carbovir and Abacavir starting from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, provides access to key intermediates that can also be starting points for impurity synthesis. nih.govresearchgate.net
Developing robust analytical methods, such as stability-indicating UHPLC methods, is essential to separate and quantify these impurities from the main Abacavir peak. nih.gov The availability of well-characterized impurity standards is a prerequisite for such method development and for ensuring the quality of the drug substance. synthinkchemicals.com
Table 4: Common Abacavir-Related Impurities
| Impurity Name | CAS Number | Molecular Formula |
| Abacavir Related Compound A | 124752-25-6 | C₁₁H₁₄N₆O |
| Abacavir Related Compound C (HCl salt) | 172015-79-1 | C₁₁H₁₃ClN₅O·HCl |
| Abacavir Carboxylate | 384380-52-3 | C₁₄H₁₆N₆O₂ |
| trans-Abacavir Hydrochloride | 267668-71-3 | C₁₄H₁₈N₆O·HCl |
| This compound | 136470-77-4 | C₁₄H₁₉N₆O₄P |
Q & A
Q. How is Abacavir 5'-phosphate synthesized and characterized in experimental settings?
this compound is primarily synthesized via enzymatic phosphorylation. Guanosine monophosphate kinase (GUK1) catalyzes the transfer of a phosphate group from ATP to Abacavir monophosphate, though its activity is significantly slower (~200-fold) compared to natural substrates like GMP . Characterization typically involves reverse-phase ultra-performance liquid chromatography (UPLC) with phosphate buffer systems (pH 3.0) and UV detection at 260 nm, achieving retention times of ~1.7–3.2 minutes for related nucleosides . Structural validation may include X-ray crystallography, as demonstrated for GUK1 complexes resolved at 1.76 Å .
Q. What analytical methods are used to quantify this compound in biological matrices?
UPLC with a Zodiac SIL RP C18 column and a mobile phase of potassium phosphate buffer (pH 3.0) and methanol (30:70 v/v) provides high sensitivity and resolution for simultaneous quantification of Abacavir metabolites . For intracellular studies, radiolabeled nucleoside uptake assays or immunoassays measuring cyclic nucleotides (e.g., cGMP) are employed to track phosphorylation dynamics .
Q. How does this compound contribute to the antiviral mechanism of Abacavir?
this compound is an intermediate metabolite that undergoes further phosphorylation to carbovir-triphosphate (CBV-TP), the active form inhibiting HIV reverse transcriptase. CBV-TP competes with endogenous dGTP for incorporation into viral DNA, causing chain termination . Researchers should monitor intracellular CBV-TP levels using mass spectrometry or HPLC to correlate pharmacokinetics with antiviral efficacy .
Advanced Research Questions
Q. How can discrepancies in phosphorylation efficiency of this compound across enzymatic assays be resolved?
Variability in GUK1 activity (e.g., 6800 nmol/min/nmol for GMP vs. 34 nmol/min/nmol for this compound) may arise from substrate purity, buffer ionic strength, or competing metabolic pathways. Standardize assays using recombinant enzymes, control for ATP/ADP ratios, and validate with orthogonal methods like isotopic tracing. Confounding factors (e.g., HIV-induced renal tubulopathy) may also alter phosphorylation kinetics in vivo .
Q. What experimental designs address contradictions in phosphaturia and bone mineral density (BMD) outcomes between Tenofovir and Abacavir regimens?
Clinical trials (e.g., ACTG A5224s) show no significant differences in urinary phosphate wasting (TRP, TmP/GFR) between Tenofovir and Abacavir, yet Tenofovir reduces hip BMD by 48 weeks . To resolve this, design longitudinal studies with dual-energy X-ray absorptiometry (DXA) for BMD and parallel metabolomics to assess off-target effects on osteoclast signaling. Adjust for covariates like eGFR and viral load suppression .
Q. What strategies optimize in vitro models for studying this compound conversion to CBV-TP?
Use primary human peripheral blood mononuclear cells (PBMCs) or HEK293T cells expressing nucleoside transporters (e.g., ENT1). Measure phosphorylation kinetics under varying ATP concentrations and validate with kinase inhibitors (e.g., dipyridamole for ENT1 blockade). Compare results across cell types to account for tissue-specific metabolism .
Q. How do structural modifications of this compound influence its interaction with reverse transcriptase?
Molecular docking and free-energy perturbation simulations can predict how 2'-C-methyl or 2'-F substitutions (as in AT-8001) alter binding affinity . Pair these with functional assays (e.g., RT inhibition kinetics) to correlate structural changes with antiviral potency. Crystallographic data from GUK1 complexes provide templates for rational drug design .
Methodological Considerations
- Handling Data Variability: Use mixed-effects models in clinical studies to account for inter-patient variability in drug metabolism .
- Analytical Validation: Include internal standards (e.g., deuterated analogs) in UPLC protocols to correct for matrix effects .
- Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., HIV-positive adolescents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
